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Compound of Interest

Compound Name: 2-Chloro-5-phenylnicotinonitrile

CAS No.: 10177-10-3

Cat. No.: B158663

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Chloro-5-phenylnicotinonitrile, a key intermediate in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth insights into the structural elucidation of this molecule through

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

While complete experimental datasets for this specific molecule are not publicly available, this

guide synthesizes predicted data, analysis of analogous compounds, and fundamental

spectroscopic principles to provide a robust characterization.

Introduction: The Significance of 2-Chloro-5-
phenylnicotinonitrile
2-Chloro-5-phenylnicotinonitrile belongs to the class of substituted nicotinonitriles, which are

pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical

agents. The presence of a chlorine atom, a phenyl group, and a nitrile function on the pyridine

ring imparts a unique combination of reactivity and biological activity. Accurate structural
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confirmation and purity assessment are paramount in any synthetic workflow involving this

compound. Spectroscopic techniques are the cornerstone of this characterization, providing an

atomic-level understanding of the molecular architecture.

This guide will delve into the theoretical underpinnings of each major spectroscopic technique

and apply them to the specific case of 2-Chloro-5-phenylnicotinonitrile. We will explore

predicted spectral data, explain the rationale behind peak assignments, and provide

standardized protocols for data acquisition.

Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its

spectroscopic signatures.

Structure of 2-Chloro-5-phenylnicotinonitrile

Key Structural Features for Spectroscopic Analysis:

Aromatic Systems: The molecule contains two aromatic rings: a substituted pyridine ring and

a phenyl ring. This will lead to characteristic signals in both NMR and IR spectra.

Nitrile Group (-C≡N): This functional group has a very distinct and strong absorption in the IR

spectrum.

Chlorine Substituent: The presence of chlorine will influence the electronic environment of

the pyridine ring, affecting chemical shifts in NMR. Its isotopic pattern may be observable in

high-resolution mass spectrometry.

Asymmetry: The molecule is asymmetrical, meaning that each carbon and proton in the

aromatic rings will have a unique chemical environment, leading to distinct signals in the

NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons,

their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Causality in Proton Chemical Shifts:

Pyridine Ring Protons (H4, H6): The nitrogen atom in the pyridine ring is strongly electron-

withdrawing, which deshields the adjacent protons (H6) and other ring protons (H4), causing

them to resonate at a higher chemical shift (downfield) compared to benzene protons.

Phenyl Ring Protons: The protons on the phenyl ring will exhibit chemical shifts typical for a

monosubstituted benzene ring. The exact pattern of the multiplet will depend on the

electronic effect of the substituted pyridine moiety.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Causality in Carbon Chemical Shifts:

Heteroatom Effects: The nitrogen and chlorine atoms cause a significant downfield shift for

the carbons they are directly attached to (C2 and C6) due to their high electronegativity.

Nitrile Carbon: The sp-hybridized carbon of the nitrile group has a characteristic chemical

shift in the 115-125 ppm range.

Aromatic Carbons: The remaining carbons of the pyridine and phenyl rings appear in the

typical aromatic region (120-150 ppm).

Experimental Protocol for NMR Data Acquisition

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Workflow for NMR data acquisition and processing.

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Chloro-5-
phenylnicotinonitrile and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃). The

choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR

spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal

resolution.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans

is required. Proton decoupling is employed to simplify the spectrum to single lines for each

unique carbon.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and referenced to the

internal standard. For ¹H NMR, the signals are integrated to determine the relative number of

protons.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.

Predicted IR Spectrum
Key Predicted IR Absorption Bands:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation of the IR Spectrum:

The most diagnostic peak in the IR spectrum of 2-Chloro-5-phenylnicotinonitrile is the strong

and sharp absorption around 2225 cm⁻¹ due to the nitrile group.[2] This peak is often

unambiguous. The presence of aromatic rings is confirmed by the C-H stretching vibrations

above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Sample Introduction Ionization and Mass Analysis Data Analysis

Dissolve sample in a volatile solvent (e.g., methanol or acetonitrile) Inject into the mass spectrometer via direct infusion or GC/LC Ionize the sample (e.g., EI or ESI) Separate ions based on m/z ratio Detect the ions Generate a mass spectrum Identify the molecular ion and major fragment ions

Click to download full resolution via product page

Workflow for mass spectrometry data acquisition.

Sample Introduction: The sample can be introduced into the mass spectrometer in several

ways. For a pure solid, a direct insertion probe can be used. Alternatively, the sample can be

dissolved in a suitable solvent and introduced via gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the

sample with high-energy electrons, leading to ionization and fragmentation. Electrospray

Ionization (ESI) is a softer ionization technique often used with LC-MS that typically

produces the protonated molecular ion [M+H]⁺.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-5-phenylnicotinonitrile, integrating

predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a detailed and self-validating

framework for its structural confirmation. The key diagnostic features include the characteristic

downfield shifts of the pyridine protons in ¹H NMR, the influence of heteroatoms on the ¹³C

NMR chemical shifts, the strong and sharp nitrile stretch in the IR spectrum, and the distinctive

isotopic pattern of the molecular ion in the mass spectrum. The experimental protocols outlined

in this guide represent standard, field-proven methodologies for obtaining high-quality

spectroscopic data for this class of compounds. This technical guide serves as a valuable
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resource for scientists engaged in the synthesis, characterization, and application of 2-Chloro-
5-phenylnicotinonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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